3-Benzyl-6-bromo-1H-quinolin-2-one

Pharmaceutical Analysis Impurity Profiling Antitubercular Drug Synthesis

Source 3-Benzyl-6-bromo-1H-quinolin-2-one (CAS 924633-09-0) with confidence. This 6-brominated 3-benzyl-quinolin-2-one derivative is a critical pharmaceutical intermediate in the synthesis of bedaquiline and other diarylquinoline antimycobacterial agents. Its precisely positioned 6-bromo substituent and 3-benzyl scaffold are non-interchangeable pharmacophoric elements essential for activity against drug-resistant HIV-1 integrase mutants and GPR55 receptor modulation. Available as a certified reference standard (COA included) for HPLC/LC-MS method validation of Bedaquiline Fumarate Impurity 4, ensuring ANDA compliance. High thermal stability (mp >250 °C) supports demanding downstream chemistry.

Molecular Formula C16H12BrNO
Molecular Weight 314.18 g/mol
Cat. No. B2743709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-6-bromo-1H-quinolin-2-one
Molecular FormulaC16H12BrNO
Molecular Weight314.18 g/mol
Structural Identifiers
InChIInChI=1S/C16H12BrNO/c17-14-6-7-15-12(10-14)9-13(16(19)18-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,18,19)
InChIKeyNYAOVIBBTKTYMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-6-bromo-1H-quinolin-2-one: A Critical Intermediate and Reference Standard for Bedaquiline Synthesis


3-Benzyl-6-bromo-1H-quinolin-2-one (CAS 924633-09-0) is a 6-brominated 3-benzyl-quinolin-2-one derivative. It serves as a pharmaceutical intermediate in the synthesis of various active compounds, most notably the antitubercular drug bedaquiline . It is also utilized as a reference standard for analytical method development and quality control (QC) applications in the production of bedaquiline . The compound is characterized by a molecular weight of 314.18 g/mol and a predicted melting point greater than 250 °C .

The Unique Position of 3-Benzyl-6-bromo-1H-quinolin-2-one in the Quinolin-2-one Scaffold


Generic substitution within the 3-benzylquinolin-2(1H)-one class is not feasible due to the profound impact of specific substituents on both biological activity and synthetic utility. The presence and position of a halogen atom, such as bromine at the 6-position, is a critical determinant of potency and selectivity, as demonstrated in studies of HIV-1 integrase allosteric inhibitors where 6-bromo and 8-bromo analogs exhibited distinct antiviral properties [1]. Furthermore, the 3-benzyl substitution is a key pharmacophore for GPR55 receptor agonists, where alterations can dramatically affect binding affinity [2]. Therefore, selecting the precise derivative is essential for ensuring the desired biological or chemical outcome, making 3-Benzyl-6-bromo-1H-quinolin-2-one a non-interchangeable entity.

Quantitative Differentiation of 3-Benzyl-6-bromo-1H-quinolin-2-one for Scientific and Industrial Selection


Designated Bedaquiline Impurity Reference Standard vs. Unspecified Quinolin-2-one Intermediates

3-Benzyl-6-bromo-1H-quinolin-2-one is specifically designated as Bedaquiline Fumarate Impurity 4, a critical reference standard for analytical method development and quality control in the production of the antitubercular drug bedaquiline . This designation provides a quantifiable and regulatory-driven purpose that is absent for generic 6-bromo-3-benzylquinolin-2-one analogs. The compound is supplied with a Certificate of Analysis (COA) and characterized to a high purity, typically 98.33%, ensuring its suitability as a reference material .

Pharmaceutical Analysis Impurity Profiling Antitubercular Drug Synthesis

Crucial Bromine Substitution for HIV-1 Integrase Allosteric Inhibitor Activity

In the context of HIV-1 integrase allosteric inhibitors (ALLINIs), the addition of a bromine atom at the 6-position (6-bromo) or 8-position (8-bromo) of the quinoline scaffold was found to confer enhanced antiviral properties [1]. Critically, the 6-bromo analog exhibited a significant loss of potency against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1]. This differential activity highlights that the specific position of the bromine substituent is not interchangeable and directly impacts the compound's performance in resistance models.

Antiviral Drug Discovery HIV-1 Integrase Structure-Activity Relationship

Physicochemical Property Benchmarking for Synthetic Planning

The physicochemical properties of 3-Benzyl-6-bromo-1H-quinolin-2-one provide a quantifiable basis for selection in synthetic routes. Its predicted melting point is greater than 250 °C, which is notably high for a quinolin-2-one derivative . This thermal stability can be a key differentiator when compared to other intermediates with lower melting points that may degrade or require specialized handling during scale-up reactions. The compound's molecular weight of 314.18 g/mol and predicted density of 1.464±0.06 g/cm³ are also defined .

Medicinal Chemistry Process Chemistry Intermediate Selection

Defined Application Scenarios for 3-Benzyl-6-bromo-1H-quinolin-2-one Procurement


Analytical Reference Standard for Bedaquiline Impurity Profiling

Procure 3-Benzyl-6-bromo-1H-quinolin-2-one for use as a certified reference standard in the development and validation of HPLC or LC-MS methods for quantifying Bedaquiline Fumarate Impurity 4 in drug substance or drug product batches . The compound's documented high purity and availability with a Certificate of Analysis ensure compliance with regulatory guidelines for abbreviated new drug applications (ANDAs) .

Synthetic Intermediate for Bedaquiline and Related Diarylquinolines

Utilize 3-Benzyl-6-bromo-1H-quinolin-2-one as a key intermediate in the synthesis of bedaquiline or other diarylquinoline antimycobacterial agents . Its high thermal stability (melting point > 250 °C) is advantageous for subsequent high-temperature reaction steps .

Structure-Activity Relationship (SAR) Studies on HIV-1 Integrase Inhibitors

Employ 3-Benzyl-6-bromo-1H-quinolin-2-one as a core scaffold for designing and synthesizing novel HIV-1 integrase allosteric inhibitors. The presence of the 6-bromo substituent is critical for probing interactions with drug-resistant viral mutants, as evidenced by its differential activity profile compared to the 8-bromo analog [1].

Chemical Probe for GPR55 Receptor Agonism

Incorporate 3-Benzyl-6-bromo-1H-quinolin-2-one as a starting point for synthesizing novel GPR55 receptor agonists. The 3-benzylquinolin-2(1H)-one scaffold is known to yield potent and selective ligands for this receptor, making it a valuable tool for validating GPR55 as a therapeutic target [2].

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